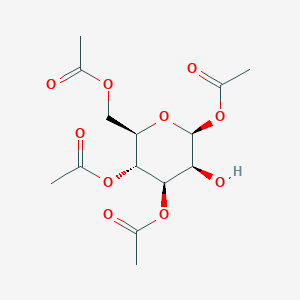

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-XVIXHAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428485 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18968-05-3 | |

| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18968-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This acetylated sugar derivative is a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of complex glycosides and oligosaccharides. Its enhanced solubility and stability in acetylated form make it a valuable component in the development of various pharmaceutical compounds.

Core Physicochemical Properties

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a white crystalline solid.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₁₀ | [2] |

| Molecular Weight | 348.30 g/mol | [1] |

| Melting Point | 124-126 °C | [1] |

| 134-136 °C | [3] | |

| 160-161 °C | [4] | |

| Optical Rotation [α]²⁰/D | -22.8° to -24.8° (c=1 in CHCl₃) | [2] |

| -68° (c=0.7 in pyridine) | [3][4] | |

| Appearance | White powder or crystalline solid | [1][2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Very faint turbidity in Chloroform. | [1][3] |

| Storage Temperature | 2-8 °C, Store at 0 to 8 °C | [1][3][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

Synthesis Protocol

A common route for the synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose starts from D-mannose and involves a multi-step process. This compound is often synthesized as a key intermediate for the preparation of mannose triflate, a precursor for 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in positron emission tomography (PET).[2]

A representative multi-step synthesis from D-mannose involves: [2]

-

Per-O-acetylation: D-mannose is first fully acetylated using acetic anhydride with a catalyst such as iodine.

-

Formation of Acetobromomannose: The per-O-acetylated mannose is then treated with 30% hydrogen bromide in acetic acid to form the corresponding glycosyl bromide.

-

1,2-Orthoester Formation: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base like 2,4,6-collidine to yield a 1,2-orthoester.

-

Hydrolysis of the 1,2-Orthoester: The final step is the selective hydrolysis of the 1,2-orthoester using an acid catalyst, such as 1M aqueous hydrochloric acid, to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

A specific example of the final hydrolysis step is as follows: [5]

To a solution of the precursor orthoester (e.g., 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-mannopyranose) in anhydrous acetone, 1M aqueous hydrochloric acid is added in one portion with vigorous stirring, while maintaining the temperature at approximately 18°C with a water bath. After a short period of stirring at room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in chloroform and washed with deionized water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent like ethanol.[5]

Purification

Purification of the crude 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose can be achieved through recrystallization. A described method involves dissolving the crude product in a heated mixed solvent system of n-butyl alcohol and 2-methoxyethanol.[6] The solution is then cooled to induce crystallization. The purified crystals are collected by filtration, washed, and dried under vacuum.[6]

Spectroscopic Characterization

The structural confirmation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum will show characteristic signals for the anomeric proton, the pyranose ring protons, and the protons of the four acetyl groups.

-

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbons of the acetyl groups, the carbons of the pyranose ring, and the methyl carbons of the acetyl groups.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the acetate groups, typically around 1730-1753 cm⁻¹. The absence of a broad hydroxyl (-OH) band around 3500 cm⁻¹ (present in the precursor of its triflate derivative) confirms the presence of the acetyl group at the C2 position.[3]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the compound. A common observation is the sodium adduct ion [M+Na]⁺.[5]

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose from a suitable precursor, such as a mannose orthoester.

Caption: Synthesis and Purification Workflow.

Signaling Pathways

Currently, there is no scientific literature available that describes a direct role for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in specific biological signaling pathways. Its primary application in research and development is as a synthetic intermediate for creating more complex molecules with potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]

- 4. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]

- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose: Structure, Stereochemistry, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose, a crucial intermediate in carbohydrate chemistry and drug development. This document details its structure, stereochemistry, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and analysis.

Core Data Presentation

This section summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.30 g/mol | [1] |

| CAS Number | 18968-05-3 | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 159-163 °C | [3] |

| Optical Rotation | [α]²⁰/D = -22.8° to -24.8° (c=1 in CHCl₃) | [1] |

| Purity | ≥ 98% |

Structure and Stereochemistry

This compound is a derivative of D-mannose, a C-2 epimer of glucose. The stereochemistry of this molecule is critical to its function and reactivity.

The pyranose ring adopts a stable chair conformation, designated as ⁴C₁. In the β-anomer, the acetyl group at the anomeric carbon (C-1) is in the equatorial position. The hydroxyl group at C-2 is in the axial position, which is characteristic of mannose. The acetyl groups at C-3, C-4, and C-6 are in the equatorial, axial, and equatorial positions, respectively.

Figure 1. Chair conformation of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis from D-Mannose (Four-Step Method)

A reliable method for the synthesis of the title compound starts from D-mannose and proceeds through four key steps.[4]

Step 1: Per-O-acetylation of D-Mannose

-

To a stirred solution of acetic anhydride, add a catalytic amount of iodine at room temperature.

-

Slowly add D-mannose to the solution.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude penta-O-acetyl-D-mannopyranose.

Step 2: Formation of Acetobromomannose

-

Dissolve the crude penta-O-acetyl-D-mannopyranose in a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield acetobromomannose.

Step 3: Formation of the 1,2-Orthoester

-

Dissolve the acetobromomannose in a mixture of ethanol and 2,4,6-collidine.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude 1,2-orthoester.

Step 4: Hydrolysis of the 1,2-Orthoester

-

Dissolve the crude 1,2-orthoester in a suitable solvent such as acetone.

-

Add a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature.[5]

-

Monitor the reaction by TLC until the hydrolysis is complete.

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Concentrate the solution and purify the product by recrystallization (e.g., from ethanol) or column chromatography to afford this compound.

Figure 2. Four-step synthesis of the target compound from D-Mannose.

Analytical HPLC Method

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of acetylated carbohydrates.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed. A starting gradient of 80:20 (A:B) moving to a higher concentration of acetonitrile over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically around 210 nm, where the acetyl groups have some absorbance.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10-20 µL.

Spectroscopic Data

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The following are typical chemical shifts observed in CDCl₃:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.8 | d | ~1.5 |

| H-2 | ~4.9 | dd | ~3.5, 1.5 |

| H-3 | ~5.3 | dd | ~9.5, 3.5 |

| H-4 | ~5.1 | t | ~9.5 |

| H-5 | ~4.0 | m | - |

| H-6a | ~4.3 | dd | ~12.0, 5.0 |

| H-6b | ~4.1 | dd | ~12.0, 2.0 |

| CH₃ (acetyl) | 2.0-2.2 | s (multiple) | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule. Typical chemical shifts in CDCl₃ are as follows:

| Carbon | Chemical Shift (ppm) |

| C-1 | ~91 |

| C-2 | ~68 |

| C-3 | ~70 |

| C-4 | ~66 |

| C-5 | ~72 |

| C-6 | ~62 |

| C=O (acetyl) | ~170 |

| CH₃ (acetyl) | ~21 |

This guide provides a foundational understanding and practical protocols for working with this compound. For further in-depth analysis and specific applications, researchers are encouraged to consult the primary literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synthose.com [synthose.com]

- 3. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, a key intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and analytical protocols for this compound.

Data Presentation

While 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is a well-known compound, a complete, publicly available, and assigned dataset of its ¹H and ¹³C NMR spectra can be challenging to locate. However, the NMR data for the closely related derivative, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is available and provides a valuable reference for the approximate chemical shifts and coupling patterns of the pyranose ring protons.[1] The electron-withdrawing nature of the triflate group at the C-2 position will induce downfield shifts for nearby protons, most notably H-1 and H-2, as well as adjacent carbons.

Note: The following tables summarize the reported ¹H NMR data for 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose in CDCl₃, which can be used as an estimation for the target compound. A table for ¹³C NMR data is included for completeness, though specific chemical shift values for the target compound were not available in the searched literature.

Table 1: ¹H NMR Data for 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (400 MHz, CDCl₃) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.91 | d | 0.9 |

| H-3 | 5.30 | t | 9.9 |

| H-4 | 5.19 | dd | 10.0, 3.0 |

| H-2 | 5.15 | dd | 3.1, 0.9 |

| H-6a, H-6b | 4.22 | qd | 12.5, 3.8 |

| H-5 | 3.84 | ddd | 9.9, 5.2, 2.5 |

| CH₃ (acetyl) | 2.17 | s | |

| CH₃ (acetyl) | 2.15-2.04 | m |

Table 2: ¹³C NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C=O (acetyl) | Data not available |

| CH₃ (acetyl) | Data not available |

Experimental Protocols

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of acetylated carbohydrates like 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, based on standard laboratory procedures.[1]

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.

-

Concentration: Dissolve approximately 5-10 mg of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shift of each peak is determined, and the integral of each proton signal is calculated to determine the relative number of protons.

-

Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values).

Mandatory Visualization

The following diagram illustrates the molecular structure of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose and the through-bond (scalar) coupling relationships between the protons on the pyranose ring.

Caption: Scalar coupling (J-coupling) pathways in the pyranose ring of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

References

Stability and Storage of Acetylated Mannopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for acetylated mannopyranose derivatives. Given the critical role of these compounds in drug development and various biochemical applications, ensuring their integrity from synthesis to application is paramount. This document outlines the intrinsic stability of acetylated mannopyranose, potential degradation pathways, and methodologies for assessing stability. While specific quantitative stability data for a broad range of acetylated mannopyranose derivatives is not extensively available in public literature, this guide establishes a framework for stability testing based on established principles for analogous acetylated monosaccharides and regulatory guidelines.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical integrity and purity of acetylated mannopyranose derivatives. The following conditions are recommended based on the general properties of acetylated carbohydrates and available manufacturer data for specific compounds.

| Derivative Type | Short-Term Storage | Long-Term Storage | Special Considerations |

| Per-O-acetylated Mannopyranose | Room Temperature (RT)[1][2] | -20°C[1][2] | Protect from moisture. Store in a tightly sealed container. |

| Partially Acetylated Mannopyranose | 2-8°C | -20°C | Hygroscopic nature may require storage under an inert atmosphere (e.g., Argon or Nitrogen)[3]. |

| N-acetyl-D-mannosamine Derivatives | 2-8°C[3] | 2-8°C or -20°C[3] | Hygroscopic; store under an inert atmosphere in a refrigerator[3]. |

Intrinsic Stability and Degradation Pathways

Acetylated mannopyranose derivatives are susceptible to degradation through several pathways, primarily hydrolysis of the acetyl ester groups and the glycosidic bond. The rate and extent of degradation are influenced by several factors, including temperature, pH, humidity, and light.

Primary Degradation Pathways:

-

Hydrolysis: The ester linkages of the acetyl groups are prone to hydrolysis, particularly under acidic or basic conditions, yielding acetic acid and the corresponding partially or fully de-O-acetylated mannopyranose. The glycosidic bond can also be cleaved under acidic conditions.

-

Oxidation: While generally more stable to oxidation than their unacetylated counterparts, degradation can occur in the presence of strong oxidizing agents.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. The presence of acetyl groups can influence the thermal stability of the molecule.

-

Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, although acetyl groups can sometimes offer a degree of photostability.

A general workflow for investigating these degradation pathways is outlined below.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of the acetylated mannopyranose derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of about 100 µg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Mix the stock solution with purified water.

-

Incubate the solution at a controlled elevated temperature (e.g., 80°C) for a defined period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

-

Solid State:

-

Place a known amount of the solid acetylated mannopyranose derivative in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At defined time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for analysis.

-

-

Solution State:

-

Prepare a solution of the compound in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

-

At each time point, withdraw an aliquot and dilute for analysis.

-

Photostability Testing

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After the exposure period, analyze the light-exposed and control samples.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is the most common technique for stability studies.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate polar degradation products from the more nonpolar parent compound.

-

Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. Mass spectrometry (LC-MS) provides molecular weight information for the identification of degradation products.

Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the unambiguous structural determination of isolated degradation products. 1H and 13C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

While the direct role of acetylated mannopyranose in specific signaling pathways is an emerging area of research, O-acetylation of other monosaccharides, such as sialic acid, is known to modulate cellular recognition and signaling events. O-acetylation can mask or create binding sites for lectins and other carbohydrate-binding proteins, thereby influencing cell-cell interactions, immune responses, and pathogen recognition.

It is hypothesized that O-acetylated mannopyranose on the cell surface or on glycoproteins could similarly modulate signaling pathways. For instance, it could influence the binding of mannose-binding lectins or other mannose receptors, which are involved in innate immunity and pathogen recognition. A hypothetical pathway illustrating this concept is presented below.

Conclusion

The stability of acetylated mannopyranose derivatives is a critical parameter that requires careful consideration during their handling, storage, and application. While long-term storage at -20°C is generally recommended to ensure stability, the susceptibility to hydrolysis, oxidation, thermal stress, and photodegradation necessitates a thorough stability assessment for each specific derivative and formulation. The methodologies and protocols outlined in this guide provide a robust framework for conducting these essential studies. Further research into the specific degradation kinetics and the biological roles of O-acetylated mannopyranose will provide a more complete understanding of these important molecules.

References

The Strategic Role of Acetyl Protecting Groups in Mannose Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates involving mannose, the use of protecting groups is paramount. Among these, the seemingly simple acetyl group plays a multifaceted and strategic role. This technical guide provides a comprehensive overview of the application of acetyl protecting groups in mannose chemistry, detailing their introduction, their profound influence on reactivity and stereoselectivity, and their selective removal.

Introduction: Why Acetyl Groups?

Acetyl (Ac) groups are one of the most common protecting groups for hydroxyl functionalities in carbohydrate chemistry. Their popularity stems from several key advantages:

-

Ease of Introduction: Acetylation is typically high-yielding and straightforward to perform.

-

Stability: Acetyl groups are stable to a wide range of reaction conditions, including those used for glycosylations and other transformations.

-

Activation: While generally considered "disarming" due to their electron-withdrawing nature which reduces the reactivity of the anomeric center, this property can be harnessed for controlled glycosylation strategies.

-

Stereodirecting Influence: The acetyl group at the C-2 position of mannose exerts a powerful stereodirecting effect through neighboring group participation, which is crucial for the synthesis of 1,2-trans-glycosidic linkages.

-

Selective Removal: Conditions have been developed for the selective removal of acetyl groups, particularly at the anomeric position, allowing for further functionalization.

This guide will delve into the practical aspects of these features, providing experimental details and quantitative data to inform synthetic strategies.

Introduction of Acetyl Groups: Per-O-acetylation

The most common method for introducing acetyl groups is per-O-acetylation, where all hydroxyl groups on the mannose ring are acetylated. This is typically achieved using acetic anhydride with a catalyst. The choice of catalyst can influence the anomeric distribution of the resulting penta-O-acetyl-D-mannose.

Experimental Protocol: Per-O-acetylation of D-Mannose

Method 1: Using Pyridine [1]

-

Materials: D-Mannose, Pyridine, Acetic Anhydride, Ethyl Acetate, 3.6% HCl, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve D-mannose (1.0 eq) in pyridine.

-

Cool the solution to 0 °C and add acetic anhydride (10.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Dilute the reaction with ethyl acetate.

-

Extract the organic phase with 3.6% HCl, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

Method 2: Using Sodium Acetate [2]

-

Materials: D-Mannose, Acetic Anhydride, Fused Sodium Acetate.

-

Procedure:

-

Mix D-mannose (1.0 eq), acetic anhydride (6.0 eq), and fused sodium acetate (1.5 eq).

-

Stir the mixture at 90 °C.

-

Monitor the reaction by TLC.

-

Upon completion, the crude product can be purified by column chromatography.

-

Data Presentation: Per-O-acetylation of Mannose

| Catalyst | Reagents | Temperature | Time | Yield | Anomeric Ratio (α:β) | Reference |

| Pyridine | Acetic Anhydride | 0 °C to RT | Overnight | 58-66% | Mixture | [3] |

| Fused NaOAc | Acetic Anhydride | 90 °C | 3 h | up to 96.1% | Mixture | [2] |

| HClO₄ | Acetic Anhydride | 0 °C to RT | 3 h | 88.2% | 86.9 : 13.1 | [2] |

| Cesium Fluoride | Acetic Anhydride | Not specified | Not specified | High | High α-selectivity | [4] |

The Directing Role of the C-2 Acetyl Group in Glycosylation

The presence of an acetyl group at the C-2 position of a mannosyl donor is a cornerstone of stereoselective glycosylation. It directs the formation of 1,2-trans-glycosidic linkages through a mechanism known as neighboring group participation (NGP).[5][6][7][8]

Mechanism of Neighboring Group Participation

// Node styles "Donor" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxocarbenium" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dioxolenium" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Acceptor" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंद Caption: Mechanism of C-2 Acetyl Neighboring Group Participation.

-

Activation: The leaving group at the anomeric center is activated by a promoter (e.g., a Lewis acid).

-

Formation of Dioxolenium Ion: The carbonyl oxygen of the C-2 acetyl group attacks the transient oxocarbenium ion in an intramolecular fashion. This forms a stable, five-membered acyl-dioxolenium ion intermediate.

-

Nucleophilic Attack: The incoming nucleophile (the glycosyl acceptor) can then only attack the anomeric carbon from the face opposite to the dioxolenium ring, resulting in an Sₙ2-like displacement.

-

Product Formation: This exclusively leads to the formation of the 1,2-trans-glycosidic linkage. In the case of mannose, where the C-2 substituent is axial, this results in the α-glycoside.

Experimental Protocol: Glycosylation with an Acetylated Mannosyl Donor

Glycosylation using a Tetra-O-acetyl-mannosyl Donor with TMSOTf Activation [9]

-

Materials: Acetylated mannosyl donor (e.g., trichloroacetimidate), glycosyl acceptor, 4Å molecular sieves, Dichloromethane (CH₂Cl₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Procedure:

-

A mixture of the mannosyl donor (1.0 eq), glycosyl acceptor (1.5 eq), and freshly activated 4Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere (e.g., Argon) at room temperature for 1 hour.

-

The reaction mixture is cooled to the desired temperature (e.g., -35 °C).

-

A solution of TMSOTf (0.2 eq) in anhydrous CH₂Cl₂ is added dropwise.

-

The reaction is stirred at this temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography.

-

Data Presentation: Stereoselectivity in Glycosylation

| Donor Protecting Groups | Acceptor | Promoter | Conditions | Yield | Anomeric Ratio (α:β) | Reference |

| Per-O-acetyl | Secondary alcohol | TMSOTf | -35 °C | 76% | α-selective | [9] |

| 2-O-Acetyl, 3,4,6-O-Bn | Primary alcohol | CuBr₂/TfOH | rt, 24h | 85% | 1 : 0 | [10] |

| Per-O-acetyl (as bromide) | Phenol | LiOH | Not specified | 79% (2 steps) | β-selective | [11] |

| 2,3-di-O-Bn, 4,6-O-polystyrylborinate | Various | BSP/Tf₂O | -60 °C to rt | Excellent | β-anomerically pure | [12] |

Note: The formation of β-mannosides often requires special strategies to override the strong α-directing effect of neighboring group participation.

Selective Removal of Acetyl Groups

For subsequent synthetic transformations, it is often necessary to selectively deprotect one or more hydroxyl groups. In the context of acetylated mannose, anomeric deacetylation is a particularly valuable reaction.

Experimental Protocol: Selective Anomeric Deacetylation

Method: Using Magnesium Oxide in Methanol

-

Materials: Per-O-acetylated mannose, Magnesium Oxide (MgO), Methanol (MeOH).

-

Procedure:

-

To a solution of per-O-acetylated mannose (1.0 eq) in methanol, add MgO (1.0 eq).

-

Stir the mixture at 40 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to afford the 2,3,4,6-tetra-O-acetyl-D-mannopyranose as a mixture of anomers.

-

Data Presentation: Selective Anomeric Deacetylation

| Substrate | Reagent | Solvent | Conditions | Yield | Reference |

| Penta-O-acetyl-D-mannose | MgO | MeOH | 40 °C | Good | |

| Penta-O-acetyl-D-mannose | Zinc Acetate | MeOH | 50-55 °C, 2-6 h | Acceptable | [13] |

| Penta-O-acetyl-D-mannose | Alkali Metal Fluorides | PEG-400 | Not specified | Good | [14] |

Logical Workflow

The use of acetyl protecting groups in mannose chemistry typically follows a logical progression of protection, glycosylation, and deprotection, as illustrated in the following workflow.

Conclusion

Acetyl protecting groups are indispensable tools in the synthesis of mannose-containing oligosaccharides. Their ease of introduction and removal, coupled with their profound and predictable influence on stereoselectivity through neighboring group participation, makes them a first choice for many synthetic chemists. A thorough understanding of the experimental conditions for their manipulation, as detailed in this guide, is essential for the successful design and execution of complex glycosylation strategies in drug discovery and development.

References

- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Stereoselective β-Mannosylation by Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Thioglycosides with Copper(II) Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Anomeric Effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anomeric effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational stability and reactivity of glycosidic bonds. A thorough understanding of this effect in protected monosaccharides like the title compound is essential for the rational design of carbohydrate-based therapeutics, diagnostics, and synthetic intermediates.

Introduction to the Anomeric Effect

In carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, which is contrary to predictions based on steric hindrance alone.[1] This phenomenon arises from a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the bond between the anomeric carbon and its substituent.[2]

In the case of D-mannopyranose derivatives, the C2 substituent is axial in the common ⁴C₁ chair conformation. For the β-anomer, the C1 substituent is equatorial. The anomeric effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, while present, is counteracted by the steric bulk of the four acetyl groups and the inherent preference of the β-anomer for an equatorial substituent at C1. The interplay of these stereoelectronic and steric factors determines the molecule's conformational equilibrium and reactivity.

Conformational Analysis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

The conformational preference of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is primarily the ⁴C₁ chair conformation. The anomeric effect still influences the molecule's geometry and electronic distribution, even if it doesn't lead to a preference for the axial α-anomer.

The key stereoelectronic interaction contributing to the anomeric effect is the hyperconjugation between a lone pair (n) of the ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond. This n -> σ interaction is most effective when the lone pair and the C1-O1 bond are anti-periplanar.

The following diagram illustrates the key stereoelectronic interactions in the ⁴C₁ chair conformation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

Caption: Key stereoelectronic interactions in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

Quantitative Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the experimental investigation of the anomeric effect. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude, described by the Karplus equation, correlates with the dihedral angle between the coupled protons.

Table 1: Representative ¹H NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.91 | d | ~0.9 |

| H-2 | ~5.15 | dd | ~3.1, ~0.9 |

| H-3 | ~5.19 | dd | ~10.0, ~3.0 |

| H-4 | ~5.30 | t | ~9.9 |

| H-5 | ~3.84 | ddd | ~9.9, ~5.2, ~2.5 |

| H-6a | ~4.22 | qd | ~12.5, ~3.8 |

| H-6b | ~4.22 | qd | ~12.5, ~3.8 |

| Ac | ~2.17, ~2.15-2.04 | m | - |

Note: Data is based on the ¹H NMR spectrum of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose and is representative.[3] The small J₁,₂ value is characteristic of the equatorial-axial relationship between H-1 and H-2 in the β-mannopyranose ⁴C₁ conformation.

Table 2: Representative ¹³C NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~91.0 |

| C-2 | ~68.5 |

| C-3 | ~70.0 |

| C-4 | ~66.0 |

| C-5 | ~73.0 |

| C-6 | ~62.5 |

| C=O | ~170.0 |

| CH₃ | ~20.8 |

Note: These are typical chemical shift ranges for acetylated mannose derivatives and may vary slightly.

Table 3: Theoretical Conformational Energy Data

| Conformation | Relative Energy (kcal/mol) | Method |

| ⁴C₁ Chair | 0.00 (global minimum) | DFT (B3LYP/6-31G) |

| ¹C₄ Chair | > 5.0 | DFT (B3LYP/6-31G) |

| Skew-Boat | ~2.0 - 4.0 | DFT (B3LYP/6-31G*) |

Note: These are estimated energy differences based on computational studies of related mannopyranosides. The ⁴C₁ conformation is significantly favored.[4]

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

A common route to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose involves the hydrolysis of a 1,2-orthoester of mannose.[3]

Materials:

-

1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate

-

Acetone (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the 1,2-orthoester in anhydrous acetone.

-

Slowly add 1 M aqueous HCl solution while stirring vigorously at approximately 18 °C.

-

Continue stirring at room temperature for 5 minutes.

-

Concentrate the reaction mixture on a rotary evaporator, keeping the temperature below 20 °C.

-

Dissolve the resulting solid in chloroform and wash with deionized water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Triturate the residue with diethyl ether and recrystallize from ethanol to yield the product as a white solid.

NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H NMR spectra to determine chemical shifts and vicinal coupling constants (³JHH) for conformational analysis.

Instrumentation and Materials:

-

NMR spectrometer (400 MHz or higher)

-

5 mm NMR tubes

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the temperature to 298 K.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all proton signals (e.g., 0-10 ppm).

-

Ensure high digital resolution by using a sufficient number of data points.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals, particularly the anomeric proton (H-1) and its coupling to H-2 (J₁,₂).

-

The following diagram outlines the experimental workflow for NMR analysis.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycosylation Reactions with Mannose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chemical and chemoenzymatic glycosylation reactions involving mannose derivatives. It is designed to serve as a technical resource for researchers and professionals in the fields of chemical biology, glycobiology, and drug development, offering insights into the synthesis of complex mannose-containing glycans and glycoconjugates. The content covers fundamental principles, detailed reaction mechanisms, experimental protocols, and applications in therapeutic development.

Introduction to Mannosylation

Mannosylation, the enzymatic or chemical addition of mannose moieties to molecules, is a critical post-translational modification and a key process in the synthesis of biologically active compounds. In biological systems, O-linked mannose (O-mannose) glycans are essential for the proper development and function of organisms, from yeast to humans.[1][2] The most studied O-mannosylated protein in mammals is α-dystroglycan (α-DG), where hypoglycosylation can lead to congenital muscular dystrophies.[3][4]

From a synthetic perspective, the construction of glycosidic bonds, particularly the 1,2-cis-β-mannosidic linkage, presents a significant challenge due to stereoelectronic effects that favor the formation of the α-anomer.[5][6] This has driven the development of numerous innovative chemical and chemoenzymatic strategies to achieve high stereoselectivity and yield. These synthetic mannose-containing structures are invaluable for developing vaccines, targeted drug delivery systems, and tools for studying host-pathogen interactions.[7]

Biological O-Mannosylation Pathway

In mammals, O-mannosylation is initiated in the endoplasmic reticulum (ER) by the transfer of mannose from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues of a protein.[1][8] This reaction is catalyzed by a complex of protein O-mannosyltransferase 1 (POMT1) and 2 (POMT2).[1] The initial mannose residue can be further elongated in the Golgi apparatus to form various core structures, designated M1, M2, and M3.[1][9]

Figure 1: Simplified mammalian O-mannosylation pathway.

Chemical Mannosylation Strategies

The stereoselective synthesis of mannosides is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is influenced by the mannosyl donor, the acceptor, the promoter, and the protecting groups employed.[10][11]

Mannosyl Donors and Their Activation

A variety of mannosyl donors have been developed, each with specific activation methods. Common examples include:

-

Glycosyl Halides: Activated by heavy metal salts (e.g., Ag₂CO₃, AgOTf). While historically significant, this method often provides poor stereoselectivity.

-

Thioglycosides: Activated by electrophilic promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[12]

-

Glycosyl Trichloroacetimidates: Activated by catalytic amounts of Lewis acids like TMSOTf or BF₃·OEt₂. These donors are highly reactive and widely used.[4][13]

-

Glycosyl Sulfoxides: Activated with triflic anhydride (Tf₂O) in the presence of a hindered base, this method is key to the Crich β-mannosylation.[5]

-

Mannosyl Phosphates: Can be activated under neutral conditions, offering advantages for sensitive substrates.[6]

Figure 2: Common mannosyl donors and their activation pathways.

Stereoselective β-Mannosylation

The synthesis of the 1,2-cis-β-mannosidic linkage is particularly challenging. Several strategies have been developed to overcome the inherent preference for the α-anomer.

-

Crich β-Mannosylation: This method utilizes a 4,6-O-benzylidene protecting group on the mannosyl sulfoxide donor. Activation with Tf₂O forms an α-glycosyl triflate intermediate, which undergoes Sₙ2-like displacement by the acceptor to yield the β-mannoside with high stereoselectivity.[5]

-

Anomeric O-Alkylation: This approach involves the direct alkylation of the anomeric hydroxyl group of a partially protected mannose derivative with an electrophile (e.g., a triflate) in the presence of a base like cesium carbonate (Cs₂CO₃). This method can provide excellent β-selectivity.[3][14][15]

-

Neighboring Group Participation: The use of specific participating groups at the C-2 position can direct the stereochemical outcome of the glycosylation. While acyl groups typically lead to 1,2-trans products, specially designed auxiliaries can facilitate 1,2-cis glycosylation.[16]

-

Catalyst-Controlled Glycosylation: Recent advances have led to the development of catalysts, such as bis-thioureas, that can override the intrinsic selectivity of the donor to favor β-mannosylation.[6]

Quantitative Data on Mannosylation Reactions

The following tables summarize quantitative data from selected mannosylation reactions, highlighting the influence of donors, acceptors, and reaction conditions on yield and stereoselectivity.

Table 1: Cesium Carbonate-Mediated β-Mannosylation [8]

| Donor | Acceptor (Triflate) | Yield (%) | α:β Ratio |

| 3,4,6-tri-O-benzyl-D-mannose | D-galactose-derived secondary triflate | 67 | only β |

| 3,4,6-tri-O-benzyl-2-deoxy-D-mannose | D-galactose-derived secondary triflate | 64 | only β |

| 3,4-di-O-benzyl-6-deoxy-D-mannose | D-galactose-derived secondary triflate | 30 | only β |

Table 2: Bis-thiourea-Catalyzed β-Mannosylation [6]

| Mannosyl Donor (Phosphate) | Acceptor | Yield (%) | α:β Ratio |

| 2,3-acetonide protected | 6-OH-galactose derivative | 85 | 1:24 |

| 2,3-acetonide protected | 4-OH-rhamnose derivative | 82 | 1:19 |

| 2,3-acetonide protected | N-acetylglucosamine derivative | 75 | 1:19 |

Table 3: NIS/TfOH-Mediated Glycosylation [17]

| Donor (Thioglycoside) | Acceptor | Yield (%) | α:β Ratio |

| 2-O-acetyl-3,4,6-tri-O-benzyl-mannosyl | D-galactose-derived acceptor | 90 | only α |

Chemoenzymatic Synthesis of Mannose-Containing Glycans

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. A prominent strategy is the "top-down" synthesis of high-mannose N-glycans. This method involves the isolation of a large, naturally abundant glycan, such as Man₉GlcNAc₂Asn from soybean flour, which is then enzymatically trimmed using specific mannosidases to generate a library of smaller oligomannose structures.[1][9]

Figure 3: Top-down chemoenzymatic synthesis workflow.

Experimental Protocols

This section provides detailed methodologies for key mannosylation reactions cited in this guide.

General Procedure for Cs₂CO₃-Mediated β-Mannosylation[16]

-

To a solution of the mannose-derived lactol (1.0 eq.) and the sugar-derived triflate (2.0-3.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add cesium carbonate (Cs₂CO₃, 2.5-3.5 eq.).

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-linked disaccharide.

Protocol for Crich β-Mannosylation using a Mannosyl Sulfoxide Donor[5][20]

-

To a solution of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 eq.) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in anhydrous dichloromethane (DCM), add triflic anhydride (Tf₂O) dropwise at -78 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at -78 °C for 1 hour to ensure the formation of the α-mannosyl triflate intermediate.

-

Add a solution of the glycosyl acceptor (1.2-1.5 eq.) in anhydrous DCM to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer and purify the residue by silica gel chromatography to obtain the pure β-mannoside.

Top-Down Chemoenzymatic Synthesis of Man₅GlcNAc₂Asn-Fmoc[11]

-

Enzymatic Digestion: Dissolve Man₉GlcNAc₂Asn-Fmoc in a sodium acetate buffer (pH 5.0). Add α-1,2-mannosidase and incubate the mixture at 37 °C.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction typically yields a mixture of Man₇₋₅GlcNAc₂Asn-Fmoc.

-

Purification: After the desired conversion is achieved, terminate the reaction by heating. Purify the resulting mixture of oligomannosides by preparative HPLC on a C18 column to isolate the Man₅GlcNAc₂Asn-Fmoc product.

-

Characterization: Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.

Applications in Drug Development

The ability to synthesize well-defined mannose-containing structures is crucial for various applications in drug development.

-

Targeted Drug Delivery: Mannose receptors are highly expressed on the surface of macrophages and dendritic cells.[18] Mannosylated nanoparticles or liposomes can be used to specifically deliver drugs or antigens to these cells, enhancing therapeutic efficacy and reducing off-target effects, for example in the treatment of inflammatory diseases or in cancer immunotherapy.[7][19]

-

Vaccine Development: The surfaces of many viruses, including HIV, are decorated with high-mannose glycans.[20] Synthetic oligomannose structures are being used to develop carbohydrate-based vaccines that can elicit broadly neutralizing antibodies.[20]

-

Anti-Adhesion Therapy: Bacterial adhesion to host cells is often mediated by mannose-specific lectins. Mannoside-based antagonists can block this interaction, preventing infection. This is a promising strategy for combating urinary tract infections caused by uropathogenic Escherichia coli.[21]

Conclusion

Glycosylation reactions with mannose derivatives are a cornerstone of modern synthetic and medicinal chemistry. While significant challenges remain, particularly in achieving stereocontrol, the development of sophisticated chemical and chemoenzymatic methods has enabled the synthesis of increasingly complex and biologically relevant mannose-containing molecules. These advances are paving the way for novel therapeutic strategies that harness the unique biological roles of mannose, from targeted drug delivery to the development of next-generation vaccines. Continued innovation in this field will be essential for advancing our understanding of glycobiology and for creating new tools to combat human disease.

References

- 1. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]

- 11. N-Glycosylation with sulfoxide donors for the synthesis of peptidonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Construction of β-Mannopyranosides by Anomeric O-Alkylation: Synthesis of the Trisaccharide Core of N-linked Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]

- 21. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of FDG Synthesis: A Technical Guide to Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical role of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, the key intermediate in the synthesis of the most widely used positron emission tomography (PET) tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). This document provides a comprehensive overview of its synthesis, its conversion to [¹⁸F]FDG, and the associated quantitative data, presented in a format tailored for specialists in the field of radiopharmaceutical chemistry and drug development.

The Key Intermediate: Mannose Triflate

The synthesis of [¹⁸F]FDG predominantly relies on a nucleophilic substitution reaction.[1][2] In this process, the precursor molecule, mannose triflate, provides the necessary chemical architecture for the stereospecific introduction of the positron-emitting radionuclide, fluorine-18.[1] The triflate group at the C-2 position serves as an excellent leaving group, facilitating the SN2 nucleophilic attack by the [¹⁸F]fluoride ion.[3][4][5] The acetyl protecting groups on the hydroxyls at positions 1, 3, 4, and 6 ensure the regioselectivity of the fluorination reaction.[1]

Synthesis of Mannose Triflate

A reliable and efficient synthesis of high-purity mannose triflate is paramount for consistent and high-yield [¹⁸F]FDG production.[6][7] The most common method involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[6][7][8]

Experimental Protocol: Synthesis of Mannose Triflate

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

1,3,4,6-tetra-O-acetyl-β-D-mannopyranose

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dry Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dry Argon atmosphere

-

Absolute Ethanol (for recrystallization)

Procedure:

-

Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane containing dry pyridine in a round-bottom flask.[6]

-

Cool the mixture to -15°C using an ice-salt bath.[6]

-

Under a dry argon atmosphere and with vigorous stirring, add trifluoromethanesulfonic anhydride dropwise over a period of 40 minutes.[6] Controlled addition is crucial for simplifying the workup.[6]

-

Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[6]

-

Following the reaction, the mixture is worked up to isolate the crude product.

-

Recrystallize the crude product from absolute ethanol to obtain pure mannose triflate as white needles.[6] The complete recrystallized product can be recovered within 3 days.[6]

Quantitative Data: Mannose Triflate Synthesis

| Parameter | Value | Reference |

| Starting Material | 2.6 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | [6][7] |

| Yield | ~3.0 g (~80%) | [6][7][9] |

| Purity (qNMR) | ≥98% | [6] |

| Storage | -20°C in a dark glass vial, desiccated | [6][9] |

| Stability | Stable for several months at -20°C | [6][9] |

Synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG)

The conversion of mannose triflate to [¹⁸F]FDG is typically performed in automated synthesis modules.[6][7] The process involves a nucleophilic fluorination followed by hydrolysis to remove the protecting acetyl groups.[2]

Experimental Workflow: Automated [¹⁸F]FDG Synthesis

The following diagram illustrates the typical workflow for the automated synthesis of [¹⁸F]FDG from mannose triflate.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mannose triflate For PET imaging, = 98 TLC 92051-23-5 [sigmaaldrich.com]

- 5. Mannose triflate_TargetMol [targetmol.com]

- 6. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose for Researchers

For researchers, scientists, and drug development professionals, 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is a key carbohydrate intermediate with significant applications in medicinal chemistry and glycobiology. This guide provides an in-depth overview of its commercial availability, synthesis, and primary experimental applications, with a focus on its role as a precursor in the synthesis of radiopharmaceuticals.

This acetylated derivative of D-mannose serves as a crucial building block in the synthesis of complex glycans and glycoconjugates. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective chemical modifications, making it a valuable tool in the development of novel therapeutics and diagnostic agents.

Commercial Availability and Supplier Comparison

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to over 99%. Pricing and available quantities vary significantly between suppliers. The following table summarizes the offerings from several major commercial vendors to aid in the procurement process.

| Supplier | Purity | Available Quantities | Price (USD) | Price per Gram (USD) |

| Carl ROTH | ≥95% | 5 g | ~$315 | ~$63 |

| Synthose | Min. 98% | 500 mg | $95.00 | $190.00 |

| 1 g | $155.00 | $155.00 | ||

| 2 g | $260.00 | $130.00 | ||

| 5 g | $490.00 | $98.00 | ||

| Sigma-Aldrich | 98% | Pricing available upon request | - | - |

| TCI Chemicals | >97% (GC) | Pricing available upon request | - | - |

| Chem-Impex | ≥99% (HPLC) | Pricing available upon request | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request quotes for bulk quantities.

Experimental Protocols

This section details established experimental procedures for the synthesis of this compound and its primary application as a precursor for the radiotracer [18F]FDG.

Synthesis of this compound from D-mannose

A common laboratory-scale synthesis involves a four-step process starting from D-mannose.[1]

Step 1: Per-O-acetylation

-

D-mannose is treated with acetic anhydride in the presence of a catalyst, such as iodine, to acetylate all hydroxyl groups, yielding penta-O-acetyl-D-mannopyranose.

Step 2: Formation of Acetobromomannose

-

The per-acetylated mannose is then reacted with a solution of hydrogen bromide in acetic acid (e.g., 30% HBr in AcOH) to selectively replace the anomeric acetyl group with a bromine atom, forming acetobromomannose.

Step 3: 1,2-Orthoester Formation

-

The acetobromomannose is treated with an alcohol, such as ethanol, and a non-nucleophilic base like 2,4,6-collidine to form a 1,2-orthoester intermediate.

Step 4: Hydrolysis of the 1,2-Orthoester

-

The final step involves the controlled hydrolysis of the 1,2-orthoester using an aqueous acid, such as 1M aqueous HCl, to yield this compound.[1]

Application in the Synthesis of Mannose Triflate for [18F]FDG Production

A primary application of this compound is in the synthesis of the precursor for the widely used PET imaging agent, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG).[1][2] This involves the triflation of the C2 hydroxyl group.

Triflation Protocol:

-

Dissolve this compound in anhydrous dichloromethane (CH2Cl2) containing dry pyridine in a round-bottom flask.

-

Cool the mixture to -15 °C using an ice-salt bath.

-

Under a dry argon atmosphere and with vigorous stirring, add trifluoromethanesulfonic anhydride dropwise over a period of approximately 40 minutes.

-

Allow the reaction mixture to slowly warm to room temperature over several hours (e.g., 6 hours).

-

The resulting product, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), can then be purified, for example, by recrystallization from absolute ethanol.[2]

Visualizing Workflows

To further clarify the processes described, the following diagrams illustrate the logical flow of supplier selection and the experimental workflow for the synthesis and application of this compound.

References

Methodological & Application

Synthesis of Mannose Triflate from 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. Mannose triflate is a critical precursor for the synthesis of various biologically significant molecules, including the radiotracer [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET). The protocol details the triflation of the readily available 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reliable and reproducible synthesis.

Introduction

The synthesis of glycosyl triflates is a fundamental transformation in carbohydrate chemistry, providing powerful glycosyl donors for the formation of glycosidic linkages. Mannose triflate, in particular, serves as a key intermediate in the preparation of 2-deoxy-2-fluoro-D-glucose (FDG), a widely used PET imaging agent for oncology, cardiology, and neurology. The protocol described herein involves the reaction of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine, to selectively introduce the highly reactive triflate group at the C-2 position.[1][2][3] This method is efficient, scalable, and yields the desired product in high purity.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of mannose triflate, starting from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

| Parameter | Value | Reference |

| Starting Material | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | [1][2][3] |

| Product | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [1][4][5] |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [4][5] |

| Molecular Weight | 480.36 g/mol | [6] |

| Typical Yield | ~80% | [1][2][3] |

| Melting Point | 118-120 °C | [1][7] |

| Appearance | White needles | [1][2] |

| Storage | -20°C under dessication | [2][6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.91 (d, J = 0.9 Hz, 1H), 5.30 (t, J = 9.9 Hz, 1H), 5.19 (dd, J = 10.0, 3.0 Hz, 1H), 5.15 (dd, J = 3.1, 0.9 Hz, 1H), 4.22 (qd, J = 12.5, 3.8 Hz, 2H), 3.84 (ddd, J = 9.9, 5.2, 2.5 Hz, 1H), 2.17 (s, 3H), 2.04-2.15 (m, 9H) | [1] |

| ¹⁹F NMR (471 MHz, CDCl₃) δ (ppm) | -73.97 | [1] |

| IR (ν, cm⁻¹) | 1753, 1730, 1414, 1215 | [1] |

| HRMS (M+Na)⁺ | Calculated: 503.0442, Found: 503.0442 | [1] |

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of mannose triflate.[1][2][3]

Materials and Reagents

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (Starting Material)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Absolute Ethanol

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous dichloromethane (DCM).

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

Cool the reaction mixture to -15 °C to -20 °C using an ice-salt bath.

-

-

Addition of Reagents:

-

Slowly add anhydrous pyridine (2.2 eq) to the stirred solution.

-

Subsequently, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the dropping funnel over a period of 30-40 minutes, ensuring the temperature remains below -10 °C.

-

-

Reaction Progression:

-

Work-up:

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.